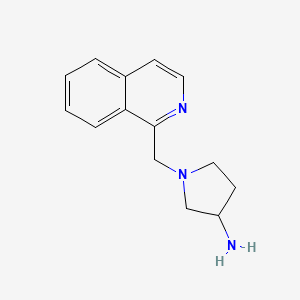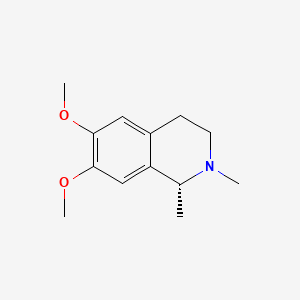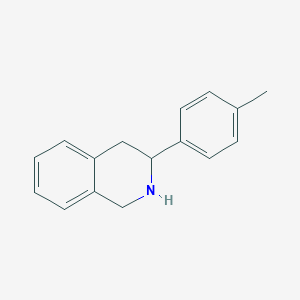
2-(2-Chloronaphthalen-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an acetic acid group is attached to the first position
准备方法
合成路线和反应条件
2-(2-氯萘-1-基)乙酸的合成通常涉及萘的氯化,然后引入乙酸基团。一种常见的方法是傅-克酰化反应,其中萘与氯乙酰氯在路易斯酸催化剂(如三氯化铝 (AlCl3))存在下反应。反应在无水条件下进行,以防止酰氯的水解。
工业生产方法
在工业生产中,2-(2-氯萘-1-基)乙酸的生产可能涉及萘的大规模氯化,然后进行酰化。该工艺针对高产率和纯度进行了优化,通常涉及连续流反应器和先进的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
2-(2-氯萘-1-基)乙酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的萘醌。
还原: 还原反应可以将该化合物转化为相应的醇或烃。
取代: 氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用还原剂如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 可以使用亲核试剂如甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu)。
主要产物
氧化: 萘醌
还原: 醇或烃
取代: 根据所用亲核试剂的不同,各种取代萘
科学研究应用
2-(2-氯萘-1-基)乙酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 正在进行研究以探索其作为药物中间体的潜力。
工业: 它用于生产染料、颜料和其他工业化学品。
作用机制
2-(2-氯萘-1-基)乙酸的作用机制涉及其与各种分子靶点的相互作用。该化合物可以在取代反应中充当亲电试剂,它与亲核试剂反应形成新的化学键。在生物系统中,它可能与酶和受体相互作用,导致各种生化效应。确切的途径和分子靶点仍在研究中。
相似化合物的比较
类似化合物
- 2-(3-氯萘-1-基)乙酸
- 2-(1-萘基)乙酸
- 2-(2-萘基)乙酸
独特性
2-(2-氯萘-1-基)乙酸的独特之处在于氯原子和乙酸基团在萘环上的特定位置。这种独特的结构赋予其独特的化学和物理性质,使其在研究和工业中具有特定用途。
属性
CAS 编号 |
15257-62-2 |
|---|---|
分子式 |
C12H9ClO2 |
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-(2-chloronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9ClO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI 键 |
QLACEWUTNHLFMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)













